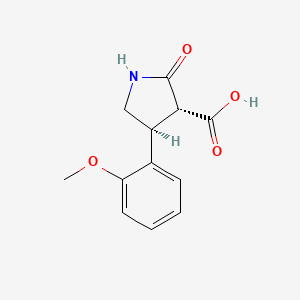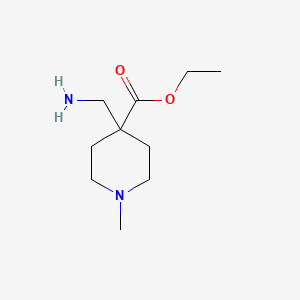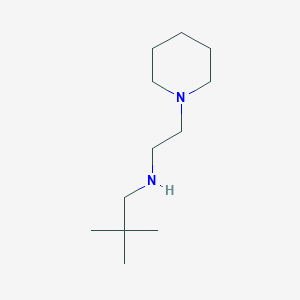
Ni(4-Mestb)3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel tris(4-methylstyryl)borate, commonly referred to as Ni(4-Mestb)3, is a nickel-based compound that has garnered attention in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ni(4-Mestb)3 typically involves the reaction of nickel salts with 4-methylstyrylborate ligands under controlled conditions. One common method involves the use of nickel(II) chloride and 4-methylstyrylborate in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ni(4-Mestb)3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: Reduction reactions can convert nickel(II) to nickel(0) species.
Substitution: Ligand exchange reactions where the 4-methylstyrylborate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines, amines, or other coordinating ligands under inert conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) species. Substitution reactions result in new nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Ni(4-Mestb)3 has a wide range of applications in scientific research:
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in diagnostic applications, although specific uses in these fields are still under exploration.
Mecanismo De Acción
The mechanism by which Ni(4-Mestb)3 exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, enabling the activation and conversion of substrates through redox reactions and ligand exchange processes. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved .
Comparación Con Compuestos Similares
Ni(4-Mestb)3 can be compared with other nickel-based compounds such as:
Ni(4-tBustb)3: A similar compound with tert-butyl groups instead of methyl groups, known for its stability and catalytic efficiency.
This compound stands out due to its unique ligand structure, which provides a balance between stability and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C48H48Ni |
|---|---|
Peso molecular |
683.6 g/mol |
Nombre IUPAC |
1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene;nickel |
InChI |
InChI=1S/3C16H16.Ni/c3*1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16;/h3*3-12H,1-2H3;/b3*12-11+; |
Clave InChI |
KFYDKUQIIJPTAG-REVIYNFFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C.[Ni] |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



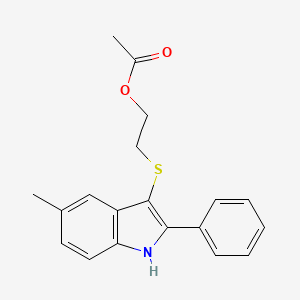
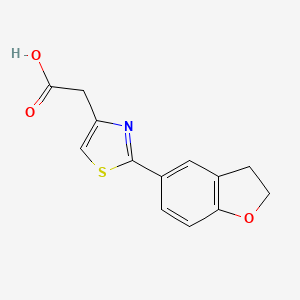
![2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B12939662.png)
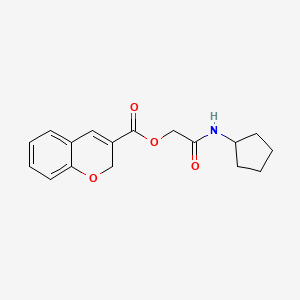
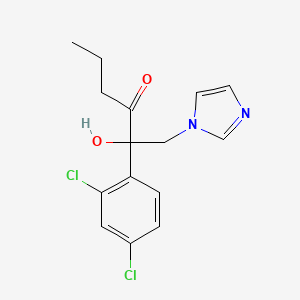
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide](/img/structure/B12939687.png)
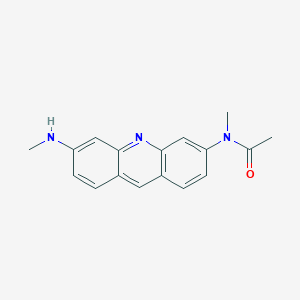
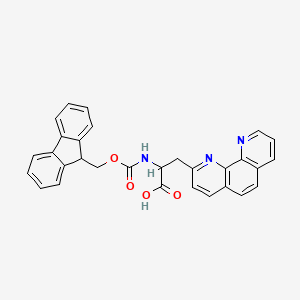
![tert-Butyl 3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12939694.png)
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(5-fluoropyrimidin-4-yl)acetamide](/img/structure/B12939696.png)
